1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine;trihydrochloride
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Description
1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine;trihydrochloride is a useful research compound. Its molecular formula is C10H24Cl3N3O and its molecular weight is 308.67. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Transformation
Chiral piperazine and 1,4-diazepane annulated β-lactams, derived from (3R,4S)-4-imidoyl-1-(ω-haloalkyl)azetidin-2-ones, were synthesized and transformed into novel methyl (R)-alkoxy-[(S)-piperazin-2-yl]acetates and methyl (R)-alkoxy-[(S)-1,4-diazepan-2-yl]acetates. This process involves reduction with sodium borohydride and treatment with hydrogen chloride in methanol, showcasing the compound's role in producing functionalized piperazines (Dekeukeleire et al., 2012).
Key Intermediate for β-Lactam Antibiotics
The compound serves as a precursor in the practical synthesis of key intermediates for the production of β-lactam antibiotics, highlighting its importance in antibiotic synthesis and pharmaceutical applications (Cainelli, Galletti, & Giacomini, 1998).
Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors
Analogues of 1-(Azetidin-3-yl)-4-(2-methoxyethyl)piperazine have been evaluated for their inhibition of HIV-1 reverse transcriptase, offering insights into designing novel non-nucleoside reverse transcriptase inhibitors with enhanced potency (Romero et al., 1994).
Development of Antifungal and Antimicrobial Agents
The compound's derivatives have shown antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, suggesting its potential in developing new antifungal and antimicrobial agents. Molecular docking studies further validate these compounds' enzyme inhibitory potentials (Mermer et al., 2018).
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-(2-methoxyethyl)piperazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.3ClH/c1-14-7-6-12-2-4-13(5-3-12)10-8-11-9-10;;;/h10-11H,2-9H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJNHEQZMJUZCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C2CNC2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.